Naph-EA-mal
Overview
Description
Naph-EA-mal, also known as Thiol-green 1, is a novel turn-on type of ultrafast biothiol fluorescent probe. It is designed for the detection and imaging of thiols in biological systems. The compound consists of a naphthalimide moiety as a fluorophore, a maleimide unit as a thiol acceptor, and 1,2-ethylenediamine as a linker . This compound displays high selectivity and a fast response toward thiols in aqueous solutions, making it a valuable tool for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naph-EA-mal involves the combination of a naphthalimide moiety, a maleimide unit, and 1,2-ethylenediamine. The reaction typically takes place in an organic solvent such as acetonitrile, with the presence of a buffer like Tris-HCl at pH 7.4 . The reaction mechanism involves the formation of a covalent bond between the maleimide unit and thiols through a Michael addition reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The key steps involve the purification of the final product using techniques such as silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions: Naph-EA-mal primarily undergoes Michael addition reactions with thiols. This reaction is highly selective and occurs rapidly in aqueous solutions .
Common Reagents and Conditions:
Reagents: Thiols such as cysteine, homocysteine, and glutathione.
Conditions: Aqueous solutions with a pH of 7.4, typically buffered with Tris-HCl.
Major Products: The major product formed from the reaction of this compound with thiols is a covalent adduct where the thiol group is attached to the maleimide unit, resulting in a fluorescent signal .
Scientific Research Applications
Naph-EA-mal has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Naph-EA-mal involves the selective reaction with thiols through a Michael addition reaction. The maleimide unit in this compound acts as a thiol acceptor, forming a covalent bond with the thiol group. This reaction disrupts the fluorescence quenching mechanism, resulting in a strong fluorescent signal from the naphthalimide moiety . The reaction mechanism has been confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .
Comparison with Similar Compounds
Naphthalimide-based Probes: Similar to Naph-EA-mal, these probes also use naphthalimide as a fluorophore but may have different thiol acceptors.
Maleimide-based Probes: These probes utilize maleimide as a thiol acceptor but may have different fluorophores.
Uniqueness of this compound: this compound is unique due to its ultrafast response and high selectivity toward thiols. The combination of a naphthalimide fluorophore and a maleimide thiol acceptor, linked by 1,2-ethylenediamine, provides a robust and efficient probe for thiol detection and imaging .
Properties
IUPAC Name |
2-butyl-6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]benzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-3-12-25-21(28)15-6-4-5-14-17(8-7-16(20(14)15)22(25)29)23-11-13-24-18(26)9-10-19(24)27/h4-10,23H,2-3,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDYDLQZILWMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)NCCN4C(=O)C=CC4=O)C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Naph-EA-mal interact with thiols and what are the downstream effects?
A1: this compound interacts with thiols through a specific chemical reaction. The molecule contains a maleimide unit, which acts as a thiol acceptor. When a thiol group (like those found in the amino acid cysteine) encounters the probe, it reacts with the maleimide, breaking the existing double bond and forming a stable thioether bond. []
- Covalent Labeling: The thioether bond formed between this compound and the thiol is covalent, meaning it is a strong and stable bond. This allows the probe to effectively label thiol-containing molecules, such as proteins, enabling their visualization and tracking. []
Q2: What are the applications of this compound in biological research?
A2: this compound's ability to selectively and quickly react with thiols, coupled with its fluorescence turn-on property, makes it a powerful tool for various biological applications, including:
- Protein Labeling: this compound can be used to label proteins containing cysteine residues, enabling researchers to study protein localization, interactions, and dynamics within cells. []
- Bioimaging: The fluorescent nature of this compound allows for the visualization of thiols in living cells, providing insights into cellular processes involving these important molecules. []
- Thiol Quantification: The fluorescence intensity of this compound is directly proportional to the concentration of thiols present. This allows researchers to quantify thiol levels in cell lysates or other biological samples. []
- Redox Status Monitoring: Reversible oxidation of thiols plays a crucial role in cellular redox balance. This compound can help monitor these dynamic changes in thiol oxidation state within cells. []
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